molecular formula C5H9ClN2O B8229614 3-Methoxyazetidine-3-carbonitrile;hydrochloride

3-Methoxyazetidine-3-carbonitrile;hydrochloride

Cat. No.: B8229614
M. Wt: 148.59 g/mol
InChI Key: LCKHAIKCFAVNIT-UHFFFAOYSA-N
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Description

3-Methoxyazetidine-3-carbonitrile;hydrochloride: is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazetidine-3-carbonitrile;hydrochloride typically involves the reaction of azetidine with methoxy and cyano groups under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: 3-Methoxyazetidine-3-carbonitrile;hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology: It is used to investigate the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its role in the development of drugs targeting specific enzymes and receptors .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

  • 3-Hydroxyazetidine hydrochloride
  • 3,3-Difluoroazetidine hydrochloride
  • Methyl azetidine-3-carboxylate hydrochloride
  • Azetidine

Comparison: 3-Methoxyazetidine-3-carbonitrile;hydrochloride is unique due to the presence of the methoxy and cyano groups, which impart distinct chemical properties.

Properties

IUPAC Name

3-methoxyazetidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKHAIKCFAVNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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